Metoprine

Übersicht

Beschreibung

Metoprin ist ein Diaminopyrimidin-Folat-Antagonist mit potenzieller antineoplastischer Aktivität. Es hemmt Dihydrofolat-Reduktase, was zu einer verminderten zellulären Folat-Metabolisierung und Zellwachstum führt. Zusätzlich hemmt es Histamin-N-Methyltransferase, was zu einer verringerten Histamin-Katabolisierung führt . Metoprin ist fettlöslich und kann die Blut-Hirn-Schranke passieren .

Wissenschaftliche Forschungsanwendungen

Metoprine has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving folate metabolism.

Biology: Studied for its effects on cellular metabolism and histamine regulation.

Industry: Utilized in research and development for new therapeutic agents targeting folate metabolism and histamine regulation.

Wirkmechanismus

Target of Action

Metoprine’s primary target is the enzyme Histamine N-methyltransferase (HNMT) . This enzyme plays a crucial role in the catabolism of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Mode of Action

This compound acts by inhibiting the activity of HNMT . This inhibition leads to an increase in the levels of histamine, thereby enhancing the activation of histamine receptors .

Result of Action

The inhibition of HNMT by this compound results in increased levels of histamine and activation of histamine receptors . Histaminergic activity in the brain may be associated with memory , suggesting that this compound could potentially influence cognitive functions.

Biochemische Analyse

Biochemical Properties

Metoprine is known to interact with the enzyme Histamine N-methyltransferase . This interaction plays a crucial role in the catabolism of endogenous histamine . By inhibiting Histamine N-methyltransferase, this compound can increase brain histamine levels .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It has been associated with cutaneous, gastrointestinal, and hematological toxicities, which have been related to their antifolate activity .

Molecular Mechanism

The molecular mechanism of this compound involves its action on Histamine N-methyltransferase . By inhibiting this enzyme, this compound increases the levels of histamine and activates histamine receptors . This activity in the brain may be associated with memory .

Metabolic Pathways

It is known that this compound interacts with Histamine N-methyltransferase, an enzyme involved in the metabolism of histamine .

Analyse Chemischer Reaktionen

Metoprin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen, die Metoprin betreffen, sind weniger häufig.

Substitution: Metoprin kann Substitutionsreaktionen eingehen, insbesondere mit den Aminogruppen am Pyrimidinring.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Metoprin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien zur Folat-Metabolisierung verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf den Zellstoffwechsel und die Histaminregulation.

Industrie: Wird in Forschung und Entwicklung für neue therapeutische Wirkstoffe eingesetzt, die auf den Folat-Stoffwechsel und die Histamin-Regulation abzielen.

Wirkmechanismus

Metoprin entfaltet seine Wirkung durch die Hemmung der Dihydrofolat-Reduktase, was zu einer verminderten zellulären Folat-Metabolisierung und Zellwachstum führt. Es hemmt auch Histamin-N-Methyltransferase, was zu einer verringerten Histamin-Katabolisierung führt . Diese Wirkungen betreffen verschiedene molekulare Ziele und Pfade, darunter folatabhängige enzymatische Prozesse und die Histaminregulation im Gehirn.

Vergleich Mit ähnlichen Verbindungen

Metoprin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner doppelten Hemmwirkung auf Dihydrofolat-Reduktase und Histamin-N-Methyltransferase. Ähnliche Verbindungen umfassen:

Methotrexat: Ein weiterer Dihydrofolat-Reduktase-Hemmer, der in der Krebstherapie eingesetzt wird.

Trimethoprim: Ein Dihydrofolat-Reduktase-Hemmer, der als Antibiotikum eingesetzt wird.

Pyrimethamin: Wird zur Behandlung parasitärer Infektionen durch Hemmung der Dihydrofolat-Reduktase eingesetzt.

Die Fähigkeit von Metoprin, die Blut-Hirn-Schranke zu überwinden, und seine doppelte Hemmwirkung machen es von diesen anderen Verbindungen unterscheidbar .

Vorbereitungsmethoden

Die Herstellung von Metoprin umfasst synthetische Wege, die typischerweise die Reaktion von 3,4-Dichloranilin mit Cyanamid unter bestimmten Bedingungen beinhalten, um das gewünschte Produkt zu bilden. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Detaillierte industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar.

Eigenschaften

IUPAC Name |

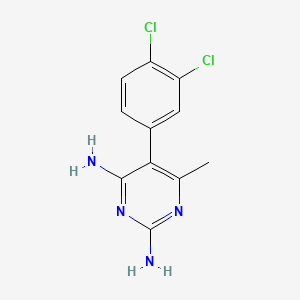

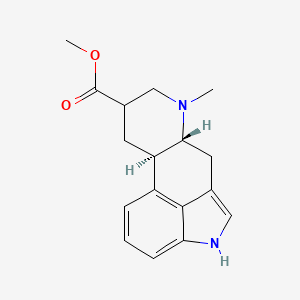

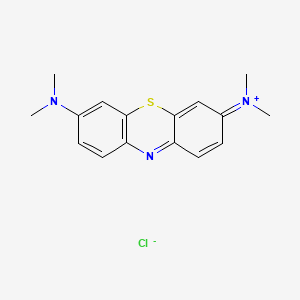

5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJHOPSWBGJHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057831 | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-45-7 | |

| Record name | Metoprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of metoprine?

A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , , , ] It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis.

Q2: How does this compound's lipophilicity affect its mechanism of action compared to methotrexate?

A2: Unlike methotrexate, which relies on a carrier-mediated transport system for cellular entry, this compound can passively diffuse across cell membranes due to its lipophilic nature. [, , , , , ] This characteristic makes this compound effective against certain methotrexate-resistant cells with impaired drug uptake. [, , , , ]

Q3: What are the downstream consequences of this compound-mediated DHFR inhibition?

A3: Inhibition of DHFR by this compound disrupts the folate cycle, leading to depletion of tetrahydrofolate. This depletion inhibits the synthesis of purines and thymidylate, essential building blocks for DNA and RNA, ultimately suppressing cell growth and proliferation. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C14H15Cl2N5 and a molecular weight of 324.21 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data for this compound, standard characterization techniques like NMR, IR, and mass spectrometry are typically employed for structural elucidation of such compounds.

Q6: Does this compound possess any catalytic properties?

A6: this compound acts as an enzyme inhibitor rather than a catalyst. It binds to DHFR, hindering its catalytic activity in the folate cycle.

Q7: How do structural modifications of this compound affect its activity?

A7: One study explores the SAR of this compound analogues with different substituents and heterocyclic systems. [] While some modifications enhanced potency against specific DHFR enzymes, none achieved selectivity for the target enzymes over the mammalian enzyme. Further research is needed to identify modifications that improve selectivity and therapeutic potential.

Q8: Are there specific SHE regulations regarding the handling and disposal of this compound?

A8: The provided research does not specifically address SHE regulations for this compound. As a potent pharmaceutical compound, handling and disposal should adhere to standard laboratory safety protocols and regulations governing hazardous materials.

Q9: What is the pharmacokinetic profile of this compound?

A9: this compound exhibits a long plasma half-life in various species, including humans. [, ] Studies have shown that this compound can achieve high concentrations in various tissues, including the brain, indicating its ability to cross the blood-brain barrier. [, ]

Q10: How does the route of administration affect this compound's pharmacokinetics?

A10: Studies in mice have demonstrated that this compound is rapidly absorbed after both oral and intraperitoneal administration, with high oral bioavailability. []

Q11: Has this compound's metabolism been studied?

A11: Studies have identified metabolites of this compound, including dihydrofolate reductase inhibitors. [] Further research is needed to fully characterize its metabolic pathways and potential for drug-drug interactions.

Q12: What in vitro models have been used to study this compound's activity?

A12: Various studies have utilized human and murine cancer cell lines, including leukemia, lymphoma, osteosarcoma, hepatoma, and glioma cells, to investigate the in vitro activity of this compound. [, , , , , , , , , , , ]

Q13: What in vivo models have been used to evaluate this compound's efficacy?

A13: this compound's efficacy has been evaluated in murine tumor models, including the avian sarcoma virus rat glioma model and other murine models of malignancy. []

Q14: Have any clinical trials been conducted with this compound?

A14: Yes, Phase I and Phase II clinical trials have been conducted with this compound in patients with advanced cancers, including colorectal carcinoma, non-small-cell lung carcinoma, and other tumor types. [, , ]

Q15: What are the mechanisms of resistance to this compound?

A15: Resistance to this compound can arise through various mechanisms, including increased expression of dihydrofolate reductase, decreased drug uptake, or alterations in folate metabolism. [, , , ]

Q16: Does cross-resistance exist between this compound and other antifolates?

A16: Yes, cross-resistance has been observed between this compound and other antifolates, such as methotrexate, trimetrexate, and piritrexim (BW 301U), particularly in cells with impaired drug uptake or elevated DHFR levels. [, , , , ]

Q17: What are the known toxicities associated with this compound?

A17: While a comprehensive safety profile is not detailed in the provided research, clinical trials have reported thrombocytopenia, leukopenia, nausea, vomiting, and central nervous system toxicity as potential adverse effects of this compound. [, , , ]

Q18: What analytical methods have been used to quantify this compound?

A18: Studies have employed various analytical techniques for quantifying this compound, including dihydrofolate reductase inhibition assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q19: What is the environmental impact of this compound?

A19: The provided research does not contain information on the environmental impact or degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation.

Q20: Have the analytical methods used to quantify this compound been validated?

A20: While the research papers do not provide explicit validation data for all analytical methods, they often mention using established techniques like HPLC and GC-MS, which are routinely validated for accuracy, precision, and specificity.

Q21: Does this compound induce or inhibit drug-metabolizing enzymes?

A21: The research does not explicitly address this compound's potential to induce or inhibit drug-metabolizing enzymes. Further research is necessary to investigate these interactions and their potential implications for drug metabolism and clearance.

Q22: What is known about the biocompatibility and biodegradability of this compound?

A22: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties, with limited information on its biocompatibility and biodegradability. Further research is needed to assess its long-term effects on biological systems and its degradation pathways in the environment.

Q23: What are some alternative compounds or therapies to this compound?

A23: Other antifolates like methotrexate, trimetrexate, and piritrexim (BW 301U) represent potential alternatives to this compound. [, , , , ] The choice of treatment depends on factors like the specific cancer type, resistance mechanisms, and patient-specific factors.

Q24: Are there any specific guidelines for recycling or disposal of this compound?

A24: The provided research does not offer specific guidelines for recycling or disposal of this compound. As a pharmaceutical compound, its handling and disposal should adhere to regulations for hazardous materials and pharmaceutical waste management.

Q25: What research tools and resources are available for studying this compound?

A25: Researchers can utilize various resources for studying this compound, including established cell lines, in vivo tumor models, and analytical techniques like HPLC and GC-MS. [, , , , , , ]

Q26: What are some key milestones in the research and development of this compound?

A26: Key milestones include the discovery of this compound as a potent DHFR inhibitor, characterization of its lipophilic properties and mechanism of action, preclinical evaluation in various cancer models, and the completion of Phase I and Phase II clinical trials. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)